molecular formula C19H21N3O3 B5798819 1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine

1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine

Cat. No. B5798819
M. Wt: 339.4 g/mol
InChI Key: YNMXEBWBKJEICH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine involves reactions that typically yield related compounds through processes like alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis process of a closely related compound involved reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, highlighting the complexity and specificity of such chemical syntheses (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds, as characterized by techniques like X-ray diffraction, reveals intricate details such as weak intramolecular C—H⋯N interactions and stabilizing weak intermolecular N—H⋯O, C—H⋯O hydrogen bonds, and C—H⋯π interactions. This detailed understanding of molecular interactions helps in predicting the behavior and reactivity of the compound (Wang et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine are diverse, involving steps such as alkylation, reduction, and hydrolysis, which are crucial for synthesizing pharmaceutical intermediates. These processes are influenced by factors like reactant concentration and temperature, showcasing the compound's reactive versatility (Quan, 2006).

Physical Properties Analysis

The physical properties of compounds similar to 1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine, such as solubility, crystal packing, and polymorphism, are determined through rigorous experimental setups. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications (Jotani et al., 2018).

Mechanism of Action

No information on the mechanism of action of “1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine” was found .

properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-3-8-18(15(2)13-14)20-9-11-21(12-10-20)19(23)16-4-6-17(7-5-16)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMXEBWBKJEICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,4-Dimethylphenyl)piperazin-1-yl](4-nitrophenyl)methanone

Synthesis routes and methods

Procedure details

4-Nitrobenzoic acid (2 g), 1-(2,4-dimethylphenyl)piperazine (2.28 g), and 1-hydroxybenzotriazole 1 hydrate (1.62 g) were dissolved in N,N-dimethylformamide (30 mL), 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (2.31 g) was added, and the mixture was stirred at room temperature. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. To the obtained residue was added ethyl acetate/diisopropyl ether and the insoluble material was collected by filtration to give [4-(2,4-dimethylphenyl)piperazin-1-yl](4-nitrophenyl)methanone (4.17 g). Then, ammonium chloride (3.71 g) and iron (2.68 g) were added to a solution of ethanol (61 mL) and water (17 mL), and the obtained [4-(2,4-dimethylphenyl)piperazin-1-yl](4-nitrophenyl)methanone (4.17 g) was added with stirring at 60° C.-70° C. After completion of the reaction, the insoluble material was filtered off, and the filtrate was concentrated. To the residue was added aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate, and the solvent was evaporated to give crude (4-aminophenyl) [4-(2,4-dimethylphenyl)piperazin-1-yl]methanone (4.17 g). To the obtained crude (4-aminophenyl) [4-(2,4-dimethylphenyl)piperazin-1-yl]methanone (1 g) were added itaconic acid (0.42 g), water (5 mL), 1,2-dimethoxyethane (2 mL) and acetic acid (5 mL), and the mixture was stirred with heating under reflux for 13 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. To the obtained residue was added ethyl acetate, and the precipitate was collected by filtration to give the title compound (508 mg).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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